molecular formula C27H34N2O2 B14211054 2,2'-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol) CAS No. 827602-44-8

2,2'-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol)

Cat. No.: B14211054
CAS No.: 827602-44-8
M. Wt: 418.6 g/mol
InChI Key: MBDKTNSERSSLHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol) is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in enhancing the oxidation stability of rubber and plastic products . The compound’s unique structure, which includes a pyridazine ring and tert-butyl groups, contributes to its effectiveness as an antioxidant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol) typically involves the condensation of pyridazine derivatives with 6-tert-butyl-4-methylphenol under specific reaction conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methylene bridge between the two phenolic units .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, where the reactants are mixed in precise proportions and subjected to controlled temperatures and pressures. The product is then purified through crystallization or distillation to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

2,2’-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted phenolic compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The antioxidant properties of 2,2’-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol) are primarily due to its ability to donate hydrogen atoms from its phenolic groups, thereby neutralizing free radicals. This process prevents the oxidation of other molecules and protects materials from oxidative degradation. The compound’s molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the pyridazine ring in 2,2’-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol) distinguishes it from other similar compounds. This structural feature enhances its antioxidant properties and makes it more effective in certain applications, particularly in environments with high oxidative stress .

Properties

CAS No.

827602-44-8

Molecular Formula

C27H34N2O2

Molecular Weight

418.6 g/mol

IUPAC Name

2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)-pyridazin-3-ylmethyl]-4-methylphenol

InChI

InChI=1S/C27H34N2O2/c1-16-12-18(24(30)20(14-16)26(3,4)5)23(22-10-9-11-28-29-22)19-13-17(2)15-21(25(19)31)27(6,7)8/h9-15,23,30-31H,1-8H3

InChI Key

MBDKTNSERSSLHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C2=NN=CC=C2)C3=C(C(=CC(=C3)C)C(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.